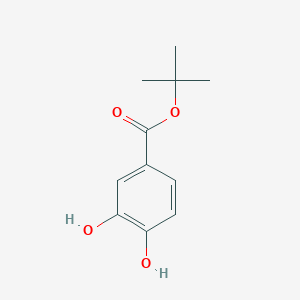

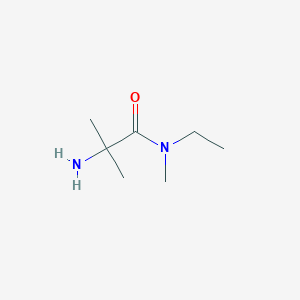

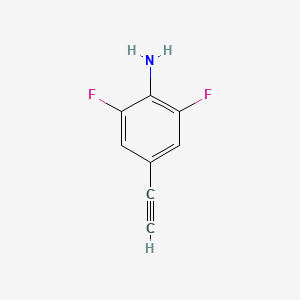

ethyl 7-methyl-1H-indole-3-carboxylate

カタログ番号 B1502718

CAS番号:

773128-82-8

分子量: 203.24 g/mol

InChIキー: BIOFSBISOZTVAU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-methyl-1H-indole-3-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have been used as biologically active compounds for treating various disorders in the human body, including cancer cells and microbes .

Synthesis Analysis

The synthesis of indole derivatives like ethyl 7-methyl-1H-indole-3-carboxylate often involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups . A palladium-catalyzed intramolecular oxidative coupling is typically used, and the conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

The molecular structure of ethyl 7-methyl-1H-indole-3-carboxylate can be analyzed using various spectroscopic means, including 1H and 13C spectroscopy, as well as high-resolution mass spectrometry .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, intermediates in the synthesis process can cyclize into corresponding derivatives under relatively mild reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 7-methyl-1H-indole-3-carboxylate can be determined using various techniques, including melting point, boiling point, density, molecular formula, and molecular weight analyses .作用機序

Safety and Hazards

将来の方向性

特性

CAS番号 |

773128-82-8 |

|---|---|

製品名 |

ethyl 7-methyl-1H-indole-3-carboxylate |

分子式 |

C12H13NO2 |

分子量 |

203.24 g/mol |

IUPAC名 |

ethyl 7-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-8(2)5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 |

InChIキー |

BIOFSBISOZTVAU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C12)C |

正規SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C12)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

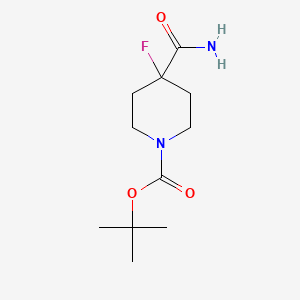

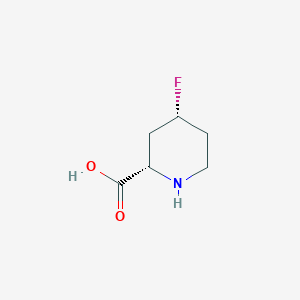

(2S,4R)-4-fluoropiperidine-2-carboxylic acid

403503-60-6

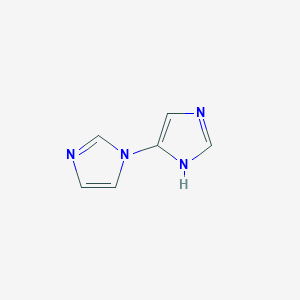

1,4-Bi-1h-imidazole

79637-82-4

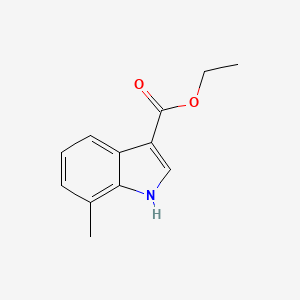

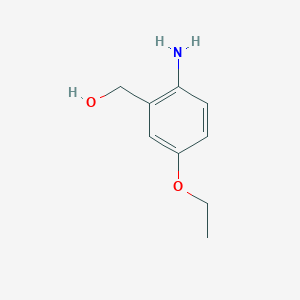

(2-Amino-5-ethoxyphenyl)methanol

647843-26-3

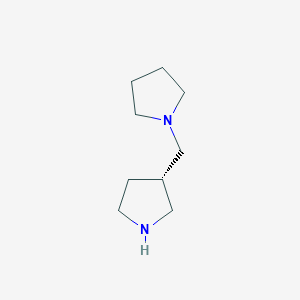

![[((2R,5R)-5-methylmorpholin-2-yl)methyl]dimethylamine](/img/structure/B1502644.png)

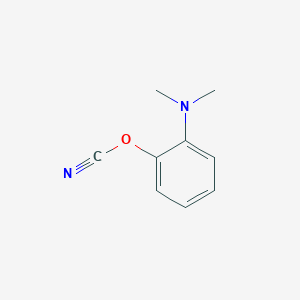

![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)